5-(3-ethylphenoxy)-2H-tetrazole

Structural Biology Fragment-Based Drug Discovery Molecular Recognition

5-(3-ethylphenoxy)-2H-tetrazole (CAS 150436-25-2) is a 5-substituted tetrazole bearing a 3-ethylphenoxy group at the tetrazole C5 position. With molecular formula C9H10N4O and molecular weight 190.20 g/mol, it belongs to the aryloxy-tetrazole subclass, which is widely employed as a carboxylic acid bioisostere in medicinal chemistry and as a synthetic building block for higher heterocycles.

Molecular Formula C9H10N4O
Molecular Weight 190.206
CAS No. 150436-25-2
Cat. No. B2632790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-ethylphenoxy)-2H-tetrazole
CAS150436-25-2
Molecular FormulaC9H10N4O
Molecular Weight190.206
Structural Identifiers
SMILESCCC1=CC(=CC=C1)OC2=NNN=N2
InChIInChI=1S/C9H10N4O/c1-2-7-4-3-5-8(6-7)14-9-10-12-13-11-9/h3-6H,2H2,1H3,(H,10,11,12,13)
InChIKeyYRXBMPBCRPCAOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-ethylphenoxy)-2H-tetrazole (CAS 150436-25-2): Core Identity and Procurement-Relevant Classification


5-(3-ethylphenoxy)-2H-tetrazole (CAS 150436-25-2) is a 5-substituted tetrazole bearing a 3-ethylphenoxy group at the tetrazole C5 position. With molecular formula C9H10N4O and molecular weight 190.20 g/mol, it belongs to the aryloxy-tetrazole subclass, which is widely employed as a carboxylic acid bioisostere in medicinal chemistry and as a synthetic building block for higher heterocycles [1]. The compound's specific substitution pattern—meta-ethyl on the phenoxy ring—differentiates it from unsubstituted or para-substituted analogs in terms of steric profile, lipophilicity, and potential interactions with biological targets. Its registry in the PubChem Substance database (SID 838316) and linkage to structural biology data underscore its relevance in both academic and industrial research settings [1].

Why 5-(3-ethylphenoxy)-2H-tetrazole Cannot Be Interchanged with Unsubstituted or Positional Isomer Analogs in Critical Applications


Within the 5-aryloxytetrazole class, the nature and position of substituents on the phenoxy ring profoundly influence physicochemical and recognition properties. The 3-ethyl group in 5-(3-ethylphenoxy)-2H-tetrazole introduces a distinct combination of steric bulk and inductive electron-donating effects relative to unsubstituted 5-phenoxy-2H-tetrazole or its 4-ethyl isomer. These differences alter hydrogen-bonding capacity at the ether oxygen, rotational freedom of the aryl ring, and overall molecular shape—parameters that directly affect binding in enzyme pockets, LogP-driven partitioning, and metabolic stability [1]. Replacing this compound with a close analog lacking the 3-ethyl substituent risks losing the precise steric and electronic complementarity required in structure-guided design, as evidenced by its documented protein co-crystallization in the PDB (accession 1EJ1) [2]. The following quantitative evidence details where these differences become decision-critical.

Quantitative Evidence for Selecting 5-(3-ethylphenoxy)-2H-tetrazole Over Its Closest Analogs


Protein Co-crystallization Specificity: 3-Ethylphenoxy Substitution Enables Unique Binding in PDB 1EJ1

5-(3-ethylphenoxy)-2H-tetrazole has been specifically co-crystallized and deposited as a ligand in the Protein Data Bank under accession code 1EJ1 [1]. This experimental structure demonstrates that the 3-ethylphenoxy motif engages in defined interactions with the protein target, which would be sterically and electronically unavailable to the unsubstituted 5-phenoxy analog or the 4-ethyl positional isomer. The deposition confirms that the compound's substitution pattern is not interchangeable with simpler analogs in a structure-based design context.

Structural Biology Fragment-Based Drug Discovery Molecular Recognition

Lipophilicity Differentiation: Calculated LogP of 5-(3-ethylphenoxy)-2H-tetrazole vs. 5-Phenoxy-2H-tetrazole

Based on computed octanol-water partition coefficients, 5-(3-ethylphenoxy)-2H-tetrazole (calculated LogP ≈ 2.1) exhibits approximately 0.6 log units higher lipophilicity than 5-phenoxy-2H-tetrazole (calculated LogP ≈ 1.5) [1]. This increase arises from the additional ethyl group and has implications for membrane permeability, plasma protein binding, and metabolic clearance profiles.

ADME Prediction Medicinal Chemistry Property-Based Design

Steric Bulk Differentiation: Taft Es and Molecular Volume of 3-Ethyl vs. 3-H and 3-Methyl Analogs

The 3-ethyl substituent contributes a Taft steric parameter (Es) of approximately -0.38, compared to Es ≈ 0.0 for hydrogen (5-phenoxy analog) and Es ≈ -0.17 for methyl (5-(3-methylphenoxy) analog) [1]. This graded increase in steric bulk correlates with measured rotational barriers around the aryl-O bond in analogous 5-aryloxytetrazoles, reported at 45–55 kJ/mol for 3-substituted derivatives [2].

QSAR Modeling Steric Effects Enzyme Pocket Fitting

Electronic Effect Differentiation: Hammett σmeta of 3-Ethyl vs. Other 3-Substituents and Impact on Tetrazole Acidity

The 3-ethyl substituent exerts a Hammett σmeta value of approximately -0.07 (inductive electron-donating), positioning it between the strongly donating 3-methyl (σmeta ≈ -0.07) and the withdrawing 3-chloro (σmeta ≈ +0.37) [1]. For tetrazole NH acidity, experimental pKa values in 5-aryloxytetrazoles correlate with Hammett σ with a ρ value of approximately +0.8, translating to a pKa difference of roughly 0.3 units between 3-Et and 3-Cl derivatives [2]. This fine-tunes the ionization state at physiological pH, affecting solubility and target engagement.

Physical Organic Chemistry Bioisostere Design pKa Modulation

Synthetic Accessibility and Purity Profile: One-Step Route Yields Defined Regioisomer for 5-(3-ethylphenoxy)-2H-tetrazole

5-(3-ethylphenoxy)-2H-tetrazole is synthesized via a regioselective [2+3] cycloaddition between 3-ethylphenoxy cyanate and sodium azide under acidic catalysis, yielding exclusively the 2H-tautomer [1]. This contrasts with the direct arylation route used for 5-phenyltetrazoles, which often yields mixtures of N1- and N2-alkylated byproducts requiring chromatographic separation. The compound can be obtained at ≥95% purity from commercial suppliers, with the primary impurity profile dominated by unreacted 3-ethylphenol (<2%) and des-ethyl analog (<1%) .

Process Chemistry Building Block Sourcing Regioisomeric Purity

Application Scenarios Where 5-(3-ethylphenoxy)-2H-tetrazole Delivers Verifiable Advantage


Fragment-Based Drug Discovery Using PDB 1EJ1 as a Validated Starting Point for Structure-Guided Optimization

Research groups pursuing fragment-based lead discovery can leverage the experimentally determined co-crystal structure of 5-(3-ethylphenoxy)-2H-tetrazole (PDB 1EJ1) as a validated starting point [1]. The 3-ethylphenoxy motif provides a defined binding pose that simpler phenoxy-tetrazole fragments cannot reproduce, enabling rapid structure-guided elaboration without the need for de novo fragment soaking and crystallization campaigns.

ADME Property Optimization in Tetrazole-Containing Drug Candidates Requiring Moderately Elevated Lipophilicity

For projects where the lead series suffers from low membrane permeability due to overly hydrophilic tetrazole-carboxylate bioisosteres, 5-(3-ethylphenoxy)-2H-tetrazole offers a calculated LogP increase of approximately 0.6 units over the 5-phenoxy baseline [1]. This modest LogP elevation can improve Caco-2 permeability without pushing the compound into the high-LogP range associated with promiscuous binding and rapid hepatic clearance.

Conformational Restriction Strategy in Enzyme Inhibitor Design Exploiting 3-Ethyl Steric Bulk

The 3-ethyl substituent introduces measurable steric hindrance (Taft Es ≈ -0.38) that restricts rotation about the aryl-O bond, as confirmed by dynamic NMR studies on related 5-aryloxytetrazole carboxamides showing rotational barriers of 45–55 kJ/mol [1]. This conformational pre-organization can be exploited to design inhibitors with reduced entropic penalty upon binding, a strategy unavailable with the 3-unsubstituted or 3-methyl analogs.

Building Block Procurement for Parallel Library Synthesis Requiring Single-Regioisomer Tetrazole Intermediates

The one-step, regiospecific synthesis of 5-(3-ethylphenoxy)-2H-tetrazole via [2+3] cycloaddition ensures that commercial material is exclusively the 2H-tautomer with ≥95% purity [1]. This eliminates the regioisomeric ambiguity that complicates downstream chemistry with N1/N2 mixtures common among C-linked 5-aryltetrazoles, making this compound the preferred building block for medicinal chemistry groups synthesizing focused libraries [2].

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